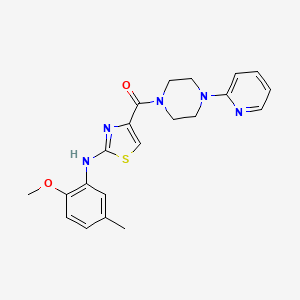

(2-((2-Metoxi-5-metilfenil)amino)tiazol-4-il)(4-(piridin-2-il)piperazin-1-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

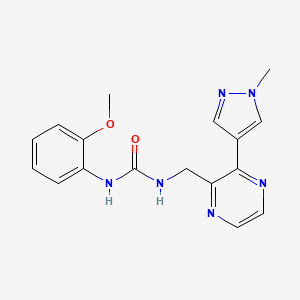

(2-((2-Methoxy-5-methylphenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.

BenchChem offers high-quality (2-((2-Methoxy-5-methylphenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((2-Methoxy-5-methylphenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones Anticancerígenas

El andamiaje de 2-aminotiazol, que es parte del compuesto , ha sido identificado como una estructura prometedora en la química medicinal y la investigación de descubrimiento de fármacos . Este núcleo es una parte fundamental de algunos fármacos anticancerígenos aplicados clínicamente como dasatinib y alpelisib . La revisión de la literatura documentó que diferentes análogos de 2-aminotiazol exhibieron su potente y selectiva actividad inhibitoria nanomolar contra una amplia gama de líneas celulares cancerosas humanas como mama, leucemia, pulmón, colon, SNC, melanoma, ovario, renal y próstata .

Aplicaciones Antimicrobianas

Los derivados de tiazol han mostrado una potente actividad inhibitoria en pruebas antimicrobianas . Por ejemplo, un compuesto que posee un residuo 3,4-dimetoxi fenilo en la cuarta posición del anillo de tiazol ha mostrado una potente actividad inhibitoria, cuya potencia se encontró que era equivalente a la del fármaco estándar vancomicina .

Aplicaciones Antituberculosas

Los compuestos que contienen imidazol, que están relacionados estructuralmente con el compuesto , han mostrado potencial para la actividad antituberculosa . Por ejemplo, la N3-(fenil sustituido)-N5-(fenil sustituido)-4-(4,5-dicloro-1H-imidazol-2-il)-2-metil-1, 4-dihidropiridina-3,5-dicarboxamida se ha sintetizado y evaluado para la actividad antituberculosa contra la cepa de Mycobacterium tuberculosis .

Aplicaciones Antileishmaniales

Se realizó un estudio de simulación molecular para justificar la potente actividad antipromastigota in vitro de un compuesto estructuralmente relacionado con el . El compuesto mostró un patrón de ajuste deseable en el bolsillo de LmPTR1 (sitio activo) caracterizado por una menor energía libre de unión .

Aplicaciones Antimaláricas

El mismo compuesto mencionado en las aplicaciones antileishmaniales también mostró potencial para la actividad antimalárica .

Síntesis Química

El compuesto también podría usarse en síntesis química. Por ejemplo, podría utilizarse en el desarrollo de nuevas rutas sintéticas o en la síntesis de otras moléculas complejas .

Mecanismo De Acción

Target of Action

It is known that compounds with similar structures, such as indole derivatives and 2-aminothiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or proliferation of these cells.

Biochemical Pathways

It is known that similar compounds can affect a wide range of pathways related to the biological activities mentioned above . The downstream effects of these pathway alterations would depend on the specific pathways involved and could include changes in cell growth, inflammation, viral replication, and more.

Result of Action

Given the biological activities associated with similar compounds, it is likely that the compound’s action would result in changes at the molecular and cellular levels that contribute to its therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH can affect the compound’s stability and its interactions with its targets . .

Propiedades

IUPAC Name |

[2-(2-methoxy-5-methylanilino)-1,3-thiazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2S/c1-15-6-7-18(28-2)16(13-15)23-21-24-17(14-29-21)20(27)26-11-9-25(10-12-26)19-5-3-4-8-22-19/h3-8,13-14H,9-12H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXIHRLLEKORRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(6-fluoro-5-methylpyridin-3-yl)-N-methylformamido]-2-methylpropanoic acid](/img/structure/B2390722.png)

![3-cyclopentyl-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}propanamide](/img/structure/B2390725.png)

![(E)-2-(1H-benzo[d]imidazol-1-yl)-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide](/img/structure/B2390727.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2390728.png)

![N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2390733.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride](/img/structure/B2390738.png)

![ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B2390739.png)

![(2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride](/img/structure/B2390741.png)

![6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2390742.png)